Acth (1-4)
Overview
Description
Acth (1-4) is a peptide composed of four amino acids: serine, tyrosine, serine, and methionine. Peptides like Acth (1-4) play crucial roles in various biological processes and have significant applications in scientific research, medicine, and industry. The sequence of amino acids in this peptide determines its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acth (1-4) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of peptides like Acth (1-4) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. Quality control measures, such as HPLC and mass spectrometry, are employed to verify the peptide’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
Acth (1-4) can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Phosphorylation: The serine residues can be phosphorylated, which is crucial in many signaling pathways.
Nitration: The tyrosine residue can undergo nitration, forming 3-nitrotyrosine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid can be used under mild conditions.
Phosphorylation: Kinases or chemical reagents like phosphoramidite can be used.
Nitration: Nitric acid or peroxynitrite can be used under controlled conditions.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Phosphorylation: Phosphoserine.
Nitration: 3-nitrotyrosine.
Scientific Research Applications
Acth (1-4) has diverse applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Acth (1-4) depends on its interaction with specific molecular targets. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the serine residues can be phosphorylated, altering the peptide’s function. The methionine residue can undergo oxidation, affecting the peptide’s stability and activity.
Comparison with Similar Compounds
Acth (1-4) can be compared to other peptides with similar sequences:
H-Ser-Tyr-Ser-Gly-OH: Similar but with glycine instead of methionine, affecting its hydrophobicity and oxidation potential.
H-Ser-Tyr-Ser-Ala-OH: Alanine substitution alters the peptide’s structure and reactivity.
H-Ser-Tyr-Ser-Leu-OH: Leucine substitution increases hydrophobic interactions.
Acth (1-4) is unique due to the presence of methionine, which can undergo oxidation, providing insights into oxidative stress and related biological processes.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O8S/c1-33-7-6-14(20(31)32)22-19(30)16(10-26)24-18(29)15(23-17(28)13(21)9-25)8-11-2-4-12(27)5-3-11/h2-5,13-16,25-27H,6-10,21H2,1H3,(H,22,30)(H,23,28)(H,24,29)(H,31,32)/t13-,14-,15-,16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYVWTFUSMUWHM-VGWMRTNUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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